
GW7647
Übersicht
Beschreibung
GW7647 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). It is known for its high receptor binding affinity and specificity, making it a valuable compound in scientific research, particularly in the fields of biology and medicine. The chemical formula of this compound is C29H46N2O3S, and it has a molecular weight of 502.75 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GW7647 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of cyclohexanebutylamine with cyclohexyl isocyanate to form a urea derivative.
Introduction of the phenylthio group: The urea derivative is then reacted with 2-(4-bromophenylthio)-2-methylpropionic acid under basic conditions to introduce the phenylthio group.
Final modifications: The final product is obtained after purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
GW7647 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
Non-Alcoholic Steatohepatitis (NASH)
GW7647 has shown promise in treating non-alcoholic steatohepatitis, a condition characterized by liver inflammation and damage due to fat accumulation. A study demonstrated that co-treatment with this compound and metformin significantly reduced liver injury and fibrosis in mice subjected to a high-fat diet. The mechanism involved the activation of the AMP-activated protein kinase (AMPK) pathway, which enhanced lipid oxidation and reduced triglyceride levels in the liver .
Key Findings:
- Liver Steatosis Improvement : this compound treatment led to a decrease in liver triglyceride content and improved histological grades of liver steatosis.
- Gene Expression : The treatment restored the expression of key genes involved in β-oxidation, such as CPT1 and ACOX1, which are essential for fatty acid metabolism .
Treatment Group | Liver Triglycerides (mg/g) | Steatosis Grade |
---|---|---|
Control | 150 | 3 |
This compound Monotherapy | 80 | 1 |
Co-treatment with Metformin | 60 | 1 |
Neurodegenerative Diseases
Alzheimer's Disease
Recent research indicates that this compound has protective effects against oxidative stress and iron dysregulation in models of Alzheimer's disease. In studies using APP/PS1 mice, this compound administration resulted in reduced amyloid-beta burden and improved cognitive function. This effect was attributed to the activation of PPAR-α, which promoted antioxidant responses and inhibited neuronal inflammation .
Case Study Insights:
- Cognitive Improvement : Behavioral tests showed significant improvements in memory tasks for mice treated with this compound.
- Mechanistic Pathway : Activation of PPAR-α was linked to enhanced transcription of the antioxidant enzyme GPx4, reducing oxidative stress and neuronal cell death .
Treatment Group | Amyloid-Beta Levels (µg/g) | Cognitive Score (Max: 10) |
---|---|---|
Control | 120 | 4 |
This compound Treatment | 60 | 8 |
Cardiovascular Health
Vascular Relaxation
This compound has been studied for its effects on vascular smooth muscle relaxation. It was found to elevate cyclic guanosine monophosphate (cGMP) levels through stimulation of soluble guanylyl cyclase, leading to vasodilation. Interestingly, some effects were observed independently of PPAR-α activation, suggesting additional pathways may be involved .
Mechanistic Insights:
- Vasodilatory Effects : In experiments with isolated aortic rings, this compound induced significant relaxation responses.
- Role of cGMP : The vasodilatory effect was partially blocked by inhibitors of soluble guanylyl cyclase, indicating that cGMP plays a critical role in mediating these effects .
Treatment Condition | cGMP Levels (pmol/mL) | Relaxation Percentage (%) |
---|---|---|
Control | 50 | 10 |
This compound | 150 | 45 |
Wirkmechanismus
GW7647 exerts its effects by binding to and activating PPARα, a nuclear hormone receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasisThis binding leads to the transcriptional activation or repression of target genes, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WY-14643: Another potent PPARα agonist with similar biological effects.
Bezafibrate: A fibrate drug that activates PPARα and is used clinically to treat hyperlipidemia.
GW501516: A PPARδ agonist with distinct but related biological activities
Uniqueness of GW7647
This compound is unique due to its high selectivity and potency for PPARα compared to other PPAR agonists. It has been shown to have more than 200-fold selectivity for PPARα over PPARγ and PPARδ, making it a valuable tool for studying PPARα-specific pathways and effects .
Biologische Aktivität
GW7647 is a highly potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor involved in lipid metabolism, inflammation, and cellular proliferation. This compound has garnered attention in various studies for its biological activities, particularly in the context of metabolic disorders and cancer.
This compound functions primarily by activating PPARα, which regulates the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammation. The binding of this compound to PPARα facilitates its translocation to the nucleus, where it influences gene transcription.
Key Findings:
- Activation of PPARα : this compound enhances the transcriptional activity of PPARα, leading to increased expression of target genes such as acyl-CoA oxidase 1 (Acox1) and cytochrome P450 4A10 (Cyp4a10) .
- Cell Cycle Regulation : In human smooth muscle cells (hSMCs), this compound treatment resulted in a dose-dependent inhibition of cell proliferation by altering cell-cycle distribution, specifically increasing the proportion of cells in the G0/G1 phase and decreasing those in the S phase .
Effects on Lipid Metabolism
This compound has been shown to significantly influence lipid metabolism, particularly in liver tissues. In studies involving mouse models, long-term administration of this compound led to notable changes in hepatic lipid profiles.
Table 1: Hepatic Effects of this compound Treatment
Parameter | Control Group | This compound Treatment |
---|---|---|
Body Weight (g) | 25 ± 2 | 22 ± 2* |
Liver Weight (g) | 5 ± 0.5 | 6 ± 0.5* |
Acox1 mRNA Expression (fold) | 1.0 | 3.5* |
Cyp4a10 mRNA Expression (fold) | 1.0 | 2.8* |
*Significant difference from control group (p < 0.05).
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by reducing lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and nitric oxide production in macrophages. This effect is mediated through enhanced degradation of iNOS protein via the proteasome pathway .
Study on Hepatocarcinogenesis
In a study examining hepatocarcinogenesis, mice treated with this compound showed altered liver histology and increased expression of hepatic enzymes associated with fatty acid metabolism. The incidence of severe centrilobular hypertrophy was significantly higher in PPARα-humanized mice treated with this compound compared to controls .
Ischemia/Reperfusion Injury
Another study highlighted the protective role of this compound against ischemia/reperfusion injury by abrogating the elevation of free fatty acids during reperfusion events, indicating a potential therapeutic application for cardiovascular diseases .
Eigenschaften
IUPAC Name |
2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNYXWMTHFMHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040748 | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265129-71-3 | |
Record name | 2-[[4-[2-[[(Cyclohexylamino)carbonyl](4-cyclohexylbutyl)amino]ethyl]phenyl]thio]-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265129-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 7647 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265129713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[2-[4-Cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-7647 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL2A9CAZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.